molecular formula C11H13ClF3N3O3S B2687558 5-Chloro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034328-79-3

5-Chloro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2687558
CAS No.: 2034328-79-3
M. Wt: 359.75
InChI Key: BTHXYKSBNPAHCC-UHFFFAOYSA-N
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Description

5-Chloro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a chemical building block designed for research and development, particularly in medicinal chemistry. Its molecular structure, featuring a pyrimidine core and a sulfonyl-pyrrolidine moiety, is characteristic of compounds investigated as potential kinase inhibitors . Kinase inhibition is a cornerstone of modern drug discovery for proliferative and immune-mediated diseases . The inclusion of a sulfonyl group is a common feature in pharmaceutical compounds, as seen in agents like the respiratory syncytial virus fusion inhibitor JNJ-53718678, which aids in optimizing drug-like properties . This reagent is intended solely for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other use.

Properties

IUPAC Name

5-chloro-2-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3N3O3S/c12-8-5-16-10(17-6-8)21-9-1-3-18(7-9)22(19,20)4-2-11(13,14)15/h5-6,9H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHXYKSBNPAHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps:

  • Formation of the Pyrrolidine Intermediate: : The initial step involves the synthesis of the pyrrolidine intermediate. This can be achieved by reacting 3,3,3-trifluoropropylamine with a suitable sulfonyl chloride under basic conditions to form the sulfonamide. This intermediate is then cyclized to form the pyrrolidine ring.

  • Etherification Reaction: : The pyrrolidine intermediate is then reacted with 5-chloro-2-hydroxypyrimidine in the presence of a base such as potassium carbonate. This step involves the formation of an ether linkage between the pyrimidine and pyrrolidine rings.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the development of robust purification methods to handle large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chloro group on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

  • Oxidation and Reduction: : The sulfonyl group in the pyrrolidine ring can participate in oxidation and reduction reactions, potentially altering the compound’s properties and reactivity.

  • Hydrolysis: : The ether linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the compound into its constituent parts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the sulfonyl group to sulfoxides or sulfides, respectively.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit antiviral properties. Specifically, 5-Chloro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has shown promise against viral infections. The compound's structure allows it to interact with viral enzymes, potentially inhibiting their activity and preventing viral replication.

Anticancer Properties
Research has also highlighted the anticancer potential of similar pyrimidine derivatives. Compounds that share structural similarities with 5-Chloro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine have been tested against various cancer cell lines. The results suggest that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

Inhibition of Enzymatic Activity
Studies have shown that compounds with a pyrimidine core can act as enzyme inhibitors. For instance, the inhibition of kinases involved in cancer pathways has been observed with certain pyrimidine derivatives. The specific mechanism involves binding to the active site of the enzyme, thereby blocking substrate access and inhibiting the phosphorylation process critical for cancer cell proliferation.

Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it exhibits activity against both gram-positive and gram-negative bacteria. This broad-spectrum antimicrobial activity suggests potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis is essential for understanding how structural modifications affect biological activity. In the case of 5-Chloro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine:

Structural FeatureModification TypeEffect on Activity
Chlorine AtomSubstitutionIncreases potency against viral enzymes
Sulfonyl GroupAdditionEnhances solubility and bioavailability
Pyrrolidine RingModificationCritical for binding affinity to target enzymes

Case Studies

Case Study 1: Antiviral Screening
In a recent screening of pyrimidine derivatives for antiviral activity against HIV, 5-Chloro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine was identified as a lead compound due to its ability to inhibit viral replication by targeting reverse transcriptase.

Case Study 2: Anticancer Efficacy
Another study focused on the anticancer effects of this compound in vitro against breast cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, suggesting that further development could lead to effective cancer therapies.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the trifluoropropyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidine

  • Structure : Pyrimidine core with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group at position 5 and a 4-chlorobenzylsulfanyl group at position 2.
  • Key Differences: The sulfanyl (-S-) group (vs. Dual chlorine substituents (pyridine and benzyl) increase lipophilicity (clogP ~3.5 estimated) compared to the target compound’s single chlorine . Trifluoromethyl on pyridine vs. trifluoropropyl on pyrrolidine: The latter may confer greater conformational flexibility and altered steric interactions in binding pockets .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Structure : Pyrazole ring with trifluoromethyl and 3-chlorophenylsulfanyl groups.
  • Key Differences: Pyrazole core (vs. The aldehyde group introduces reactivity absent in the target compound, enabling covalent binding or further derivatization .

Chlorinated Pyridine/Pyrimidine Analogs

2,5-Dichloropyridin-3-ol and 5-Chloro-2-methoxynicotinaldehyde

  • Structure : Chlorinated pyridine derivatives with hydroxyl or methoxy groups.
  • Key Differences :
    • Smaller molecular weight (e.g., 2,5-dichloropyridin-3-ol: MW ~164.5 g/mol vs. target compound’s estimated MW >350 g/mol) simplifies synthesis but reduces complexity for target engagement.
    • Lack of sulfonyl-pyrrolidine sidechain limits interactions with hydrophobic pockets or sulfonamide-binding enzymes .

Critical Analysis of Substituent Effects

  • Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound enhances electrophilicity and hydrogen-bond acceptor capacity compared to sulfanyl analogs, which may improve target affinity but increase metabolic susceptibility .
  • Pyrrolidine vs. Pyridine : The pyrrolidine ring’s conformational flexibility may enable better adaptation to enzyme active sites compared to rigid pyridine-based structures .

Biological Activity

5-Chloro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C11_{11}H13_{13}ClF3_3N3_3O3_3S
  • Molecular Weight : 359.75 g/mol
  • CAS Number : 2034328-79-3

The structure features a pyrimidine ring substituted with a chloro group and a pyrrolidine moiety linked via an ether bond to a sulfonyl group containing trifluoropropyl substituents. This unique structure may contribute to its biological properties.

While specific mechanisms for 5-Chloro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine are not extensively documented in available literature, compounds with similar structures often exhibit activities such as:

  • Enzyme Inhibition : Compounds with pyrimidine cores frequently act as inhibitors of various enzymes, potentially impacting metabolic pathways.
  • Antimicrobial Activity : Many derivatives of pyrimidines are known for their antimicrobial properties, suggesting that this compound may also possess similar effects.

Antimicrobial Activity

Research indicates that compounds similar to 5-Chloro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine show significant antimicrobial properties. For instance:

CompoundActivityReference
5-Nitroindazole DerivativesAntitrichomonal activity at 10 µg/mL
Quinoxaline DerivativesAntimalarial activity against Plasmodium falciparum

These findings suggest that the compound may have potential applications in treating infections caused by various pathogens.

Cytotoxicity Studies

Cytotoxicity assays are crucial for understanding the safety profile of new compounds. Preliminary studies on related compounds have shown varying degrees of cytotoxic effects on cancer cell lines:

CompoundCell LineIC50 (µM)Reference
TPP+-C10TK-10 (renal cancer)1.0 ± 0.6
TPP+-C12HT-29 (colon cancer)1.0 ± 0.7

These results indicate that compounds structurally related to 5-Chloro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine may also exhibit selective cytotoxicity against cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrimidine derivatives:

  • Antiparasitic Activity :
    • A study demonstrated that certain pyrimidine derivatives exhibited potent activity against Trypanosoma brucei with EC50 values significantly lower than standard treatments like nifurtimox .
  • Anticancer Properties :
    • Research on related pyrrolidine derivatives revealed their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest in various tumor cell lines .

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, and what key intermediates should be prioritized?

  • Methodological Answer : The synthesis of this compound involves multi-step reactions, prioritizing intermediates such as sulfonylated pyrrolidine and functionalized pyrimidine precursors. Key steps include:
  • Sulfonylation : React pyrrolidin-3-ol with 3,3,3-trifluoropropylsulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine) to form the sulfonylated pyrrolidine intermediate .
  • Pyrimidine Functionalization : Introduce the chlorine substituent via nucleophilic aromatic substitution (e.g., using POCl₃) on the pyrimidine ring, followed by coupling with the sulfonylated pyrrolidine via Mitsunobu or SN2 reactions .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>98%) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Analyze chemical shifts to confirm substituent positions (e.g., sulfonyl group at pyrrolidine N1, trifluoropropyl chain integration) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ ion) and isotopic patterns for chlorine/fluorine .
  • Chromatography :
  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity; retention time consistency indicates batch reproducibility .

Advanced Research Questions

Q. What experimental strategies are effective for evaluating the compound's stability under varying pH and temperature conditions in biological assays?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • Incubate the compound in buffers (pH 2–9, 37°C) and analyze degradation products via LC-MS at 0, 24, 48, and 72 hours .
  • Use Arrhenius plots to predict shelf-life at 25°C based on high-temperature (40–60°C) stability data .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation using UV spectrophotometry .

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups responsible for observed biological activity?

  • Methodological Answer :
  • Analog Synthesis : Modify specific groups (e.g., replace trifluoropropyl with methylsulfonyl, alter pyrrolidine ring size) and compare bioactivity .
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes/receptors, validating with enzymatic assays (IC₅₀ measurements) .
  • Mutagenesis Assays : Pair SAR with site-directed mutagenesis of protein targets to identify interaction hotspots .

Q. What methodologies are recommended for assessing the compound's environmental fate and potential ecotoxicological effects?

  • Methodological Answer :
  • Environmental Persistence :
  • Conduct OECD 301 biodegradation tests (28-day aerobic conditions) to measure half-life in soil/water .
  • Use HPLC-UV to track degradation metabolites (e.g., desulfonylated derivatives) .
  • Ecotoxicology :
  • Perform acute toxicity assays on Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests (OECD 201) .

Q. How can researchers resolve contradictions between in vitro potency and in vivo bioavailability data for this compound?

  • Methodological Answer :
  • Bioavailability Optimization :
  • Assess solubility (shake-flask method) and permeability (Caco-2 cell monolayers) to identify formulation needs (e.g., co-solvents, nanoencapsulation) .
  • Use pharmacokinetic (PK) studies in rodents to correlate plasma exposure (AUC) with efficacy .
  • Metabolite Profiling : Identify inactive/toxic metabolites via LC-MS/MS and redesign the compound to block metabolic hotspots .

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